

Inter-laboratory Comparison of N-Nitrosomethylphenidate Quantification: A Comparative Guide

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Compound of Interest

Compound Name: *N-Nitrosomethylphenidate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of **N-Nitrosomethylphenidate** (N-NMP), a nitrosamine drug substance-related impurity (NDSRI). Given the classification of many nitrosamines as probable human carcinogens, ensuring patient safety necessitates robust and reproducible analytical methods for their detection and quantification at trace levels.^{[1][2]}

While specific inter-laboratory comparison data for N-NMP is not publicly available, this guide synthesizes performance data from collaborative studies on other common nitrosamines to provide a framework for what to expect in such a comparison. The primary analytical techniques for nitrosamine analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with tandem mass spectrometry (MS/MS) being the gold standard for achieving the required sensitivity and selectivity.^{[1][3]}

Data Presentation: Performance of Analytical Methods

The following table summarizes typical performance data for the quantification of nitrosamine impurities using LC-MS/MS and GC-MS/MS. This data is representative of what would be expected from a validated method for **N-Nitrosomethylphenidate**.

Analytical Method	Analyte	Limit of Quantification (LOQ) (ppb)	Linearity (R^2)	Accuracy (Recovery %)	Precision (%RSD)
LC-MS/MS	Representative Nitrosamines	0.08 - 25	>0.99	70 - 130%	<15%
GC-MS/MS	Representative Nitrosamines	0.06 - 0.9	>0.996	93.6 - 105%	<11.5%

Note: ppb (parts per billion) values are often correlated with the daily dosage of the drug product. The acceptable intake (AI) limit for nitrosamines can be as low as 26.5 ng/day.[\[1\]](#)

Experimental Protocols

Detailed and standardized experimental protocols are critical for achieving reproducible results in an inter-laboratory comparison. Below is a representative protocol for the quantification of **N-Nitrosomethylphenidate** using LC-MS/MS.

Sample Preparation

- **Weighing:** Accurately weigh 80 mg of the methylphenidate drug substance into a 2 mL centrifuge tube.
- **Dilution:** Add 1188 μ L of a suitable diluent (e.g., 1% formic acid in water) and 12 μ L of an appropriate internal standard solution (e.g., a deuterated analog of N-NMP).
- **Extraction:** Vortex the sample for 20 minutes to ensure complete dissolution and extraction of the analyte.
- **Centrifugation:** Centrifuge the sample at approximately 10,000 rpm for 10 minutes to pellet any undissolved excipients.
- **Filtration:** Filter the supernatant through a 0.45- μ m PTFE syringe filter into an autosampler vial for analysis.

LC-MS/MS Analysis

The analysis is performed using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer.

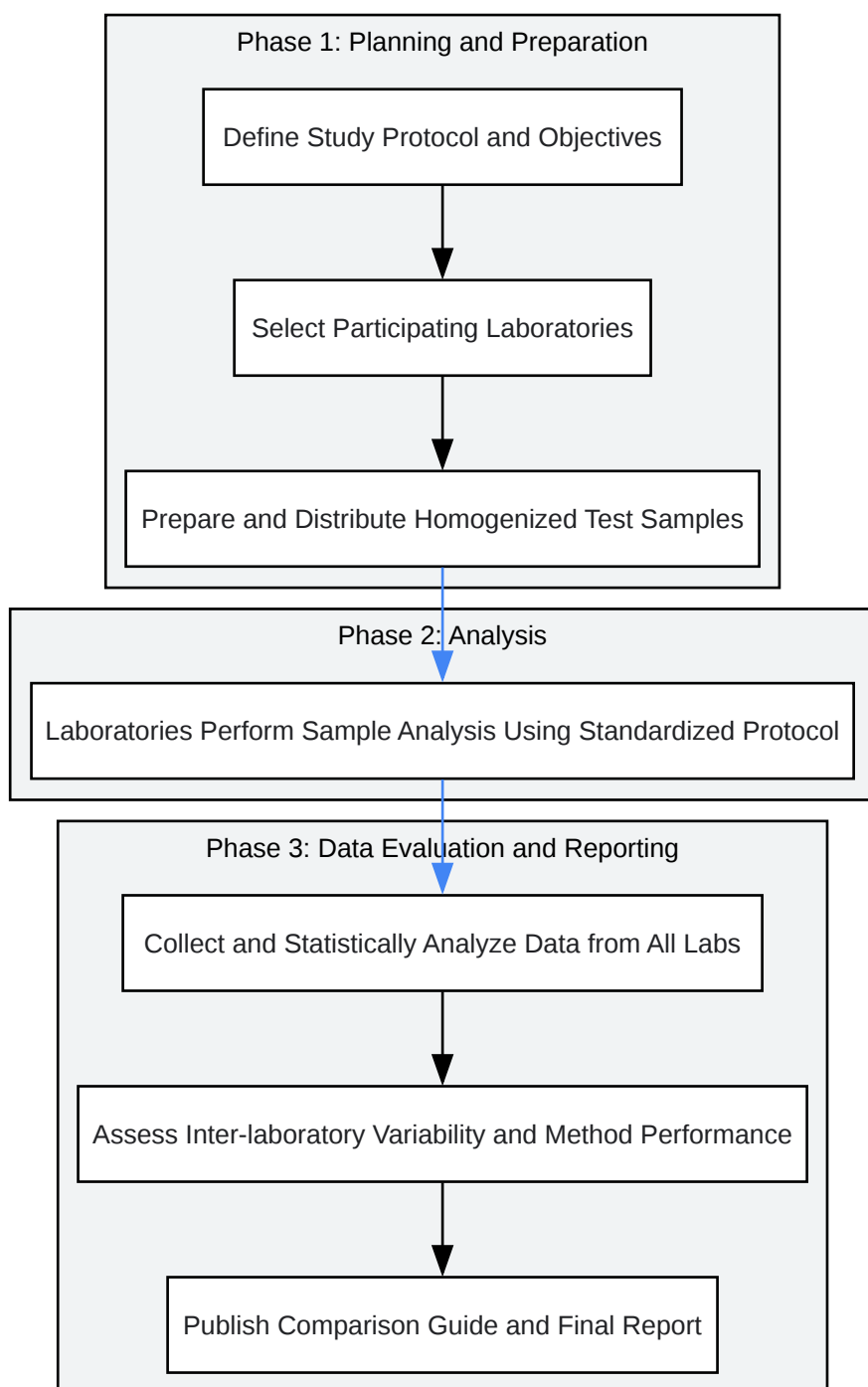
Parameter	Typical Conditions
Chromatography Column	C18 or similar reverse-phase column (e.g., 50 x 3 mm, 2.7 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.45 mL/min
Injection Volume	5 - 10 μ L
Ionization Source	Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
MS/MS Mode	Multiple Reaction Monitoring (MRM)

Specific MRM transitions for **N-Nitrosomethylphenidate** and its internal standard would need to be determined and optimized.

Mandatory Visualizations

Inter-laboratory Comparison Workflow

The following diagram illustrates the typical workflow for conducting an inter-laboratory comparison study to ensure method robustness and data consistency across different testing sites.

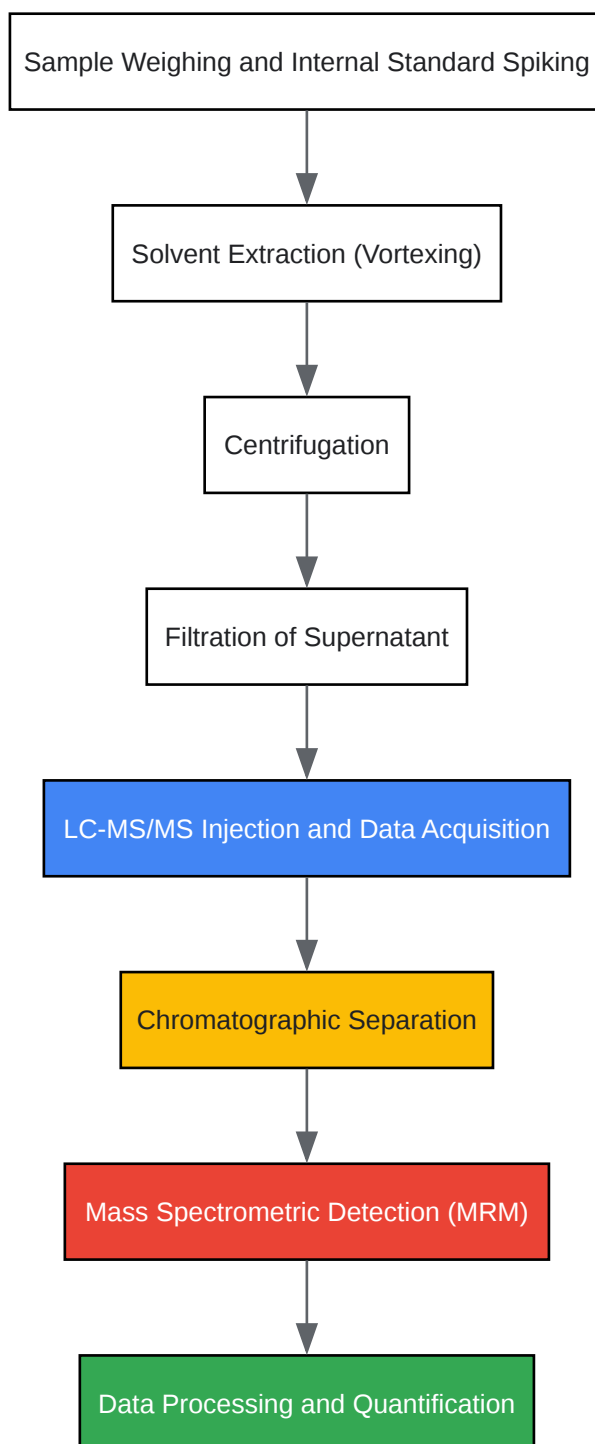


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Inter-laboratory comparison study workflow.

Analytical Workflow for N-Nitrosomethylphenidate Quantification

This diagram details the step-by-step analytical process for the quantification of N-NMP in a pharmaceutical sample.



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